

Samarium-152: A Comprehensive Technical Guide to its Nuclear Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Samarium-152	
Cat. No.:	B085415	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium-152 (152Sm) is a stable, naturally occurring isotope of the lanthanide element samarium.[1][2] Constituting approximately 26.75% of natural samarium, 152Sm holds a significant position in nuclear physics research and plays a crucial role in the production of the therapeutic radioisotope Samarium-153 (153Sm).[3][4] This technical guide provides an in-depth exploration of the nuclear structure and properties of **Samarium-152**, detailing its fundamental characteristics, the experimental methodologies used for its study, and its application in the development of radiopharmaceuticals.

Samarium isotopes, particularly those around N=90, are of considerable interest as they lie in a region of rapid nuclear shape transition, moving from spherical to deformed structures.[5] ¹⁵²Sm is considered a classic example of a nucleus at the onset of this deformation.[5][6] Understanding its nuclear structure provides a valuable testing ground for various nuclear models, including the Interacting Boson Model (IBM).[5][6]

From a practical standpoint, ¹⁵²Sm is the precursor to ¹⁵³Sm, a radionuclide with favorable decay characteristics for targeted radiotherapy.[7][8] The bombardment of ¹⁵²Sm with neutrons in a nuclear reactor yields ¹⁵³Sm, which is then chelated to molecules like ethylenediaminetetramethylene phosphonate (EDTMP) for the treatment of painful bone metastases.[2][9]

This document will systematically present the known nuclear data of ¹⁵²Sm, describe the experimental techniques employed to elucidate its properties, and illustrate key nuclear processes and experimental workflows through detailed diagrams.

Core Nuclear Properties of Samarium-152

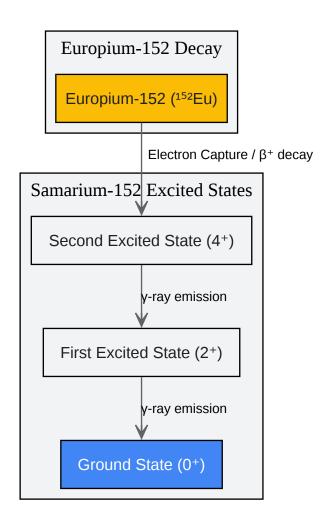
The fundamental properties of the **Samarium-152** nucleus are summarized in the table below. This data is essential for calculations in nuclear physics and for the practical applications of this isotope.

Property	Value	Unit
Atomic Number (Z)	62	-
Neutron Number (N)	90	-
Mass Number (A)	152	-
Atomic Mass	151.9197324	Da
Isotopic Abundance	26.74	%
Spin/Parity	0+	-
Half-life	Stable	-
Mass Excess	-74.768765	MeV
Binding Energy	8.244102	MeV/nucleon
Quadrupole Moment	0	barn

Table 1: Key Nuclear Properties of **Samarium-152**.[1][2][3]

Production of Samarium-153 from Samarium-152

A primary application of **Samarium-152** is in the production of the medically significant radioisotope Samarium-153.[4] The process involves the capture of a thermal neutron by a ¹⁵²Sm nucleus.



Click to download full resolution via product page

Caption: Production of Samarium-153 via neutron capture by Samarium-152.

Nuclear Structure and Excited States

The nuclear structure of **Samarium-152** is characterized by a series of excited states, which can be populated through various nuclear reactions, such as the decay of Europium-152 (¹⁵²Eu).[4] The study of the gamma transitions between these excited states provides crucial information about the collective behavior of the nucleus.

Click to download full resolution via product page

Caption: Simplified decay scheme of Europium-152 to excited states of Samarium-152.

Experimental Protocols for Studying Samarium-152

The characterization of the nuclear structure of ¹⁵²Sm relies on a suite of sophisticated experimental techniques. These methods allow for the determination of energy levels, spin and parity assignments, transition probabilities, and nuclear lifetimes.

Gamma-Ray Spectroscopy

Gamma-ray spectroscopy is a cornerstone technique for studying the excited states of nuclei. [10] It involves the detection and energy measurement of gamma rays emitted from a nucleus as it de-excites.

Methodology:

- Source Preparation: A source containing ¹⁵²Sm in an excited state is required. This is often achieved by studying the decay of a parent nucleus, such as ¹⁵²Eu, which populates the excited states of ¹⁵²Sm.[4]
- Detection: High-purity germanium (HPGe) detectors are typically used due to their excellent energy resolution.[10] For experiments requiring high efficiency or fast timing, scintillation detectors like NaI(TI) or LaBr₃(Ce) may be employed.[11]
- Data Acquisition: The signals from the detectors are processed by a multi-channel analyzer (MCA), which sorts the detected gamma rays by their energy, generating a gamma-ray spectrum.[12]
- Analysis: The resulting spectrum is analyzed to identify the energies and intensities of the gamma-ray transitions. This information is used to construct a level scheme of the nucleus.

 [13]

Coincidence Measurements: To establish the cascade relationships between gamma transitions, coincidence spectroscopy is employed.[14] This involves using multiple detectors and recording events where two or more gamma rays are detected within a very short time window.[14]

Click to download full resolution via product page

Caption: Workflow for a typical gamma-ray spectroscopy experiment.

Coulomb Excitation

Coulomb excitation is a powerful technique for studying the collective properties of nuclei, particularly their shapes and deformations.[15] It involves scattering a beam of charged particles (e.g., protons or heavier ions) off a target of the nucleus of interest at energies below the Coulomb barrier.[15] The electromagnetic interaction between the projectile and the target nucleus can excite the target to higher energy levels.[16]

Methodology:

- Beam and Target: A beam of charged particles is accelerated and directed onto a thin target containing ¹⁵²Sm.[17]
- Scattering and Detection: The scattered projectiles and emitted gamma rays are detected in coincidence.[16] Particle detectors are used to determine the scattering angle, while gammaray detectors measure the de-excitation photons.[17]
- Analysis: The yields of the emitted gamma rays as a function of scattering angle are analyzed to extract electromagnetic matrix elements, which provide information about the transition probabilities and quadrupole moments of the nuclear states.[17]

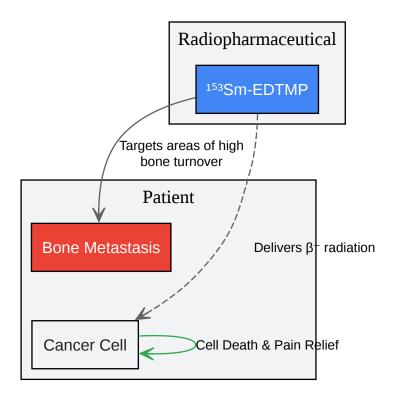
Lifetime Measurements

The lifetime of an excited nuclear state is a crucial observable that is directly related to the probability of its decay.[9] Various techniques are used to measure lifetimes, depending on the time scale of interest.

Methodology (Fast-Timing with Scintillators):

- Detector Setup: Two fast scintillation detectors, such as NaI(TI) or LaBr₃(Ce), are used in a coincidence setup.[11]
- Time-Difference Measurement: The time difference between the detection of the gamma ray that populates a particular excited state and the gamma ray that de-excites it is measured.

 [18]
- Analysis: The distribution of these time differences is analyzed to determine the lifetime of the intermediate state.[11] For lifetimes in the picosecond range, techniques like the Recoil Distance Doppler Shift (RDDS) method are employed.[9]


Application in Drug Development: Samarium-153 EDTMP

While ¹⁵²Sm itself is stable, its activation product, ¹⁵³Sm, is the active component of the radiopharmaceutical Samarium-153 lexidronam (Quadramet®), which is used for the palliation of pain from bone metastases.[5][19]

Mechanism of Action:

- Targeting:¹⁵³Sm is chelated to ethylenediaminetetramethylene phosphonate (EDTMP).[5] EDTMP has a high affinity for hydroxyapatite, the mineral component of bone, and preferentially localizes in areas of high bone turnover, such as metastatic lesions.[2]
- Therapeutic Effect:¹⁵³Sm decays by emitting beta particles and gamma rays.[1] The beta particles have a short range in tissue and deliver a therapeutic radiation dose to the cancer cells in the bone, leading to cell death and pain relief.[2]
- Imaging: The co-emitted gamma rays can be imaged using a gamma camera, allowing for visualization of the biodistribution of the radiopharmaceutical.[5]

Click to download full resolution via product page

Caption: Mechanism of action of ¹⁵³Sm-EDTMP in bone metastases.

Conclusion

Samarium-152 is a stable isotope of profound importance in both fundamental nuclear physics and applied medical science. Its position in a region of nuclear shape transition makes it a key subject for testing and refining nuclear structure models. The experimental techniques of gamma-ray spectroscopy, Coulomb excitation, and lifetime measurements have been instrumental in unraveling its complex structure. Furthermore, its role as the precursor to the therapeutic radioisotope Samarium-153 underscores its significance in the development of radiopharmaceuticals for cancer therapy. Continued research into the properties of ¹⁵²Sm and the development of more precise experimental techniques will undoubtedly lead to a deeper understanding of nuclear structure and may pave the way for new applications in medicine and other fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP PMC [pmc.ncbi.nlm.nih.gov]
- 3. large.stanford.edu [large.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. radiopaedia.org [radiopaedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. bjp-bg.com [bjp-bg.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. ucolick.org [ucolick.org]
- 14. iup.uni-bremen.de [iup.uni-bremen.de]
- 15. nucldata.tunl.duke.edu [nucldata.tunl.duke.edu]
- 16. indico.cern.ch [indico.cern.ch]
- 17. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 18. ikp.uni-koeln.de [ikp.uni-koeln.de]
- 19. radiacode.com [radiacode.com]
- To cite this document: BenchChem. [Samarium-152: A Comprehensive Technical Guide to its Nuclear Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b085415#samarium-152-nuclear-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com